molecular formula C19H16BrN3O B2815328 2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide CAS No. 2319839-38-6

2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2815328
CAS No.: 2319839-38-6
M. Wt: 382.261
InChI Key: PWZOXGORTRAJAP-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a phenylpyrimidinyl group connected via an acetamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with an appropriate amine to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced to yield the 4-bromophenylamine intermediate.

    Acylation: The 4-bromophenylamine is acylated with chloroacetyl chloride to form the 2-(4-bromophenyl)acetamide.

    Coupling with Phenylpyrimidine: The final step involves coupling the 2-(4-bromophenyl)acetamide with 6-phenylpyrimidine-4-carbaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide
  • 2-(4-fluorophenyl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O/c20-16-8-6-14(7-9-16)10-19(24)21-12-17-11-18(23-13-22-17)15-4-2-1-3-5-15/h1-9,11,13H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZOXGORTRAJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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